N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative characterized by a trifluoromethoxy-substituted aromatic ring connected to an ethyl-linked imidazo[1,2-b]pyrazole moiety. This structure combines a benzamide scaffold—a common pharmacophore in medicinal chemistry—with a bicyclic imidazopyrazole system, which may enhance target binding affinity or metabolic stability. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, likely influencing the compound’s electronic properties, lipophilicity, and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-11(2-4-12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEFTSNEHIRVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN3C2=CC=N3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is , with a molecular weight of approximately 354.33 g/mol. The structure features an imidazole ring fused with a pyrazole, contributing to its biological activity.
Therapeutic Applications
-
Anticancer Activity
- Research has indicated that derivatives of imidazo[1,2-b]pyrazole compounds can act as potent inhibitors of various kinases involved in cancer progression. For instance, studies have shown that related compounds can inhibit RET kinase activity, which is significant in certain types of cancer therapies .
-
Neurological Disorders
- Compounds similar to this compound have been investigated for their effects on neuroreceptors. They exhibit potential as modulators of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain. This modulation may be beneficial in treating conditions like epilepsy and other neurological disorders .
- Inflammation and Pain Management
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Triazolopyridine-Containing Analogs
A compound from , 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide, replaces the imidazopyrazole with a triazolopyridine system. Key differences include:
- Heterocycle: Triazolopyridine (a fused triazole-pyridine) vs. imidazopyrazole.
- Linker : Both compounds use ethyl-like chains, but the analog’s cyclohexylethoxy introduces stereochemical complexity (S-configuration).
Imidazopyridazine-Based Analog
The compound 3-(2-{imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide () features:
- Heterocycle : Imidazo[1,2-b]pyridazine, which replaces pyrazole with pyridazine, increasing nitrogen content and basicity.
- Linker: An ethynyl spacer (rigid, linear) vs.
- Substituents : A trifluoromethyl (-CF₃) group on the benzamide ring, which is less polar than -OCF₃, and a methylpiperazine moiety that may improve solubility.
Pharmacological Implications
Target Affinity and Selectivity
- The imidazopyrazole core in the target compound may favor interactions with purine-binding pockets in kinases or GPCRs, while triazolopyridine analogs () could exhibit distinct selectivity profiles due to their larger fused ring system .
- The ethynyl linker in the imidazopyridazine analog () might enhance binding to targets requiring planar, rigid ligands, such as ATP-binding sites .
Pharmacokinetic Properties
- Metabolic Stability : -OCF₃ is more resistant to oxidative metabolism than -CH₃ or -OCH₂Cyclohexyl (), which may extend half-life .
- Solubility : The methylpiperazine group in ’s compound likely improves aqueous solubility via protonation at physiological pH .
Comparative Data Table
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features an imidazo[1,2-b]pyrazole moiety linked to a trifluoromethoxy benzamide group, which contributes to its unique biological properties.
Target Enzymes and Pathways
This compound has been studied for its interaction with various biological targets. Notably, it has shown inhibitory activity against several kinases involved in cancer progression, including BCR-ABL kinase. The compound's mechanism primarily involves:
- Inhibition of Kinase Activity : It acts as a competitive inhibitor of BCR-ABL kinase, which is crucial in chronic myeloid leukemia (CML) treatment. The inhibition leads to reduced phosphorylation of downstream signaling proteins, ultimately hindering cancer cell proliferation .
Biological Activity
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer activity across various cell lines:
- Cell Line Studies : In vitro studies have shown that the compound significantly inhibits the growth of several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The reported IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
| NCI-H460 | 42.30 |
These values indicate a promising therapeutic potential against these types of cancers .
Anti-inflammatory Effects
Additionally, this compound has been evaluated for anti-inflammatory properties. It effectively reduces the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced models .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF7 Cell Line : A recent study demonstrated that treatment with the compound resulted in significant apoptosis in MCF7 cells, suggesting a mechanism involving programmed cell death induction .
- In Vivo Models : Animal studies have indicated that administration of this compound led to tumor size reduction and improved survival rates in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
